molecular formula C19H20N2O2S B2751851 3-(4-ethoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-63-8

3-(4-ethoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2751851
CAS No.: 702655-63-8
M. Wt: 340.44
InChI Key: PNDASBOUUHCUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Chemical Transformations and Isomerization

Research on compounds structurally related to 3-(4-ethoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has demonstrated interesting chemical transformations. For instance, Sedova et al. (2017) observed that similar compounds undergo slow isomerization in solution, forming mixtures with related compounds. This highlights the compound's potential in studying chemical kinetics and mechanism studies in heterocyclic chemistry (Sedova, Krivopalov, & Shkurko, 2017).

Antimicrobial and Antifungal Activities

A study by Bektaş et al. (2007) synthesized novel derivatives with structures akin to this compound and evaluated their antimicrobial activities. These compounds showed good to moderate activities against test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Nimbalkar et al. (2016) assessed the antifungal activity of similar compounds, finding promising activity against human pathogenic fungal strains. This indicates potential applications in antifungal drug development (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Structural and Theoretical Studies

The compound and its derivatives are also valuable in structural and theoretical studies. For example, Gumus et al. (2018) performed experimental and theoretical studies on a similar compound, providing insights into molecular structure and properties. These findings are crucial for understanding the chemical behavior and potential applications of such compounds (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Corrosion Inhibition

Kalia et al. (2020) explored the use of oxadiazole derivatives, structurally related to the compound , as corrosion inhibitors. They found that these derivatives effectively inhibited corrosion on mild steel in acidic environments, suggesting potential applications in materials science and engineering (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Anticancer Activity

Yakantham et al. (2019) synthesized derivatives with structural similarities and evaluated their anticancer activity. The compounds showed good to moderate activity against various human cancer cell lines, indicating potential uses in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).

Mechanism of Action

If the compound is a drug, this would involve studying how it interacts with biological systems. It includes the target of the drug, how it binds to the target, and the biochemical processes it affects .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Properties

IUPAC Name

10-(4-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-22-14-10-8-13(9-11-14)21-18(24)20-16-12-19(21,2)23-17-7-5-4-6-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDASBOUUHCUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.